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1,3,5-Triazine-2,4,6-triamine, phosphate

Thermal Degradation Flame Retardant Polyamide Processing

Choose Melamine Polyphosphate (MPP, CAS 218768-84-4) for high-temperature engineering resins where thermal stability is non-negotiable. Its ≥360°C decomposition threshold exceeds the processing window of glass‑filled PA66 (280–320°C), preventing outgassing and mold corrosion seen with melamine cyanurate. Unlike ammonium polyphosphate, MPP's low water solubility preserves moisture-sensitive composites. Achieve UL‑94 V‑0 at 20 wt% in PP and 30 wt% in epoxy; formulations remain V‑0 after 168 h hydrothermal aging at 70°C. Request a quote for commercial or R&D quantities today.

Molecular Formula C3H9N6O4P
Molecular Weight 224.12 g/mol
CAS No. 218768-84-4
Cat. No. B3432432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Triazine-2,4,6-triamine, phosphate
CAS218768-84-4
Molecular FormulaC3H9N6O4P
Molecular Weight224.12 g/mol
Structural Identifiers
SMILESC1(=NC(=NC(=N1)N)N)N.OP(=O)(O)O
InChIInChI=1S/C3H6N6.H3O4P/c4-1-7-2(5)9-3(6)8-1;1-5(2,3)4/h(H6,4,5,6,7,8,9);(H3,1,2,3,4)
InChIKeyXFZRQAZGUOTJCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Triazine-2,4,6-triamine, Phosphate (CAS 218768-84-4): Halogen-Free N-P Synergistic Flame Retardant for Engineering Thermoplastics


1,3,5-Triazine-2,4,6-triamine, phosphate (CAS 218768-84-4), commercially known as melamine polyphosphate (MPP), is a halogen-free, phosphorus-nitrogen synergistic flame retardant with the molecular formula C₃H₉N₆O₄P and a molecular weight of 224.12 g/mol . It decomposes endothermically above 350°C, acting as a heat sink while releasing phosphoric acid to promote char formation and non-combustible nitrogen gases to intumesce the protective layer [1]. MPP is primarily utilized in glass-fiber-reinforced polyamides (PA6, PA66), polyesters (PBT), and polyolefins where high processing temperatures preclude the use of less thermally stable alternatives .

Procurement Alert: Why Melamine Cyanurate or Ammonium Polyphosphate Cannot Be Directly Substituted for 1,3,5-Triazine-2,4,6-triamine, Phosphate (CAS 218768-84-4)


Substituting 1,3,5-triazine-2,4,6-triamine, phosphate (MPP) with other melamine derivatives or intumescent agents introduces significant performance trade-offs that can compromise fire safety ratings or material integrity. While melamine cyanurate (MC) offers lower cost, it decomposes at only 310°C versus MPP's 360°C, rendering it unsuitable for high-temperature engineering resins like glass-filled PA66 [1]. Conversely, while ammonium polyphosphate (APP) demonstrates superior char-forming capacity at equivalent loadings, it is more hydrophilic and can cause mold corrosion, whereas MPP's lower water solubility provides enhanced compatibility with moisture-sensitive applications . Without accounting for these differentiated thermal and hygroscopic properties, generic substitutions can lead to premature degradation during extrusion, variable UL-94 ratings, and diminished mechanical properties of the final composite [2].

1,3,5-Triazine-2,4,6-triamine, Phosphate (MPP): Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Thermal Stability Advantage of MPP (360°C) Over Melamine Cyanurate (310°C) in Engineering Plastics Processing

1,3,5-Triazine-2,4,6-triamine, phosphate (MPP) demonstrates a decomposition temperature of ≥360°C, which is 50°C higher than melamine cyanurate (MC) at 310°C, and 110°C higher than unmodified melamine (250°C) [1]. This thermal margin is critical for processing glass-fiber-reinforced polyamides (PA66) and polyesters (PBT), which require processing temperatures of 280–320°C. At these temperatures, MC would undergo premature endothermic decomposition, resulting in gas evolution, foaming defects, and loss of flame retardant efficacy .

Thermal Degradation Flame Retardant Polyamide Processing

Flame Retardant Efficiency in Polypropylene: MPP-Based Formulations Achieve V-0 Rating with LOI Enhancement

When formulated as part of an intumescent system, MPP enables polypropylene (PP) composites to achieve UL-94 V-0 ratings. A covalent DPAPI-MP formulation at 20 wt% loading increased the Limiting Oxygen Index (LOI) from a neat PP baseline of 17.2% to 27.8% (a 62% relative increase) and achieved UL-94 V-0 [1]. In a separate comparative evaluation of intumescent systems, a melamine salt of pentaerythritol phosphate at 20% loading achieved UL94-V0 (4 mm thickness) with an LOI increase of 72% relative to neat PP .

Polypropylene Intumescent Flame Retardant UL-94 Vertical Burning

Comparative Loading Efficiency: APP Requires 25 wt% vs MPP 30 wt% for UL-94 V-0 in Unsaturated Polyester

A direct comparative study in unsaturated polyester resin (RUP) evaluated the flame retardant efficiency of ammonium polyphosphate (APP) versus melamine polyphosphate (MPP). The data show that to achieve the best grade of UL-94 V-0 standard, a loading of 25 wt% of APP is required, whereas MPP requires a higher loading of 30 wt% to attain the same V-0 rating [1]. This indicates that APP offers superior char-forming efficiency per unit weight in this matrix, while MPP trades off some condensed-phase activity for superior thermal stability and lower hygroscopicity.

Unsaturated Polyester Ammonium Polyphosphate Flame Retardant Loading

Mechanical and Flame Retardant Trade-off in Rigid Polyurethane Foam: MPP vs Melamine Cyanurate

In water-blown rigid polyurethane foam (PUF), a direct head-to-head comparison of MPP and melamine cyanurate (MC) revealed a distinct performance dichotomy. The mechanical and thermo-oxidative stability of PUF filled with MC was found to be better than that of MPP filled PUF [1]. Conversely, the flame retardant (FR) property of MPP filled PUF was better than that of MC filled PUF, as evaluated by cone calorimeter, LOI, and char residue estimation [2]. This confirms that MC and MPP are not interchangeable: MC preserves foam mechanical integrity better, while MPP delivers superior fire protection.

Polyurethane Foam Mechanical Properties Cone Calorimetry

Burning Time and Weight Loss in Bio-Based Polyurethane: MPP (11 s, 3 wt%) vs MC (21 s, 4 wt%) vs Melamine (14 s, 2.5 wt%)

In bio-based rigid polyurethane foam, a direct head-to-head comparison of three melamine-based additives revealed that melamine phosphate (MP) provides the shortest fire extinguishing time. The neat foam burned for 40 seconds with 40% weight loss. The addition of melamine phosphate extinguished the fire in 11 seconds with only 3 wt% weight loss, outperforming melamine cyanurate (21 s, 4 wt%) and pure melamine (14 s, 2.5 wt%) in terms of burning duration [1]. This demonstrates that MP is the most effective among the three for rapid flame suppression in this foam matrix.

Bio-Based Polyurethane Flame Extinguishing Time Additive Flame Retardant

Epoxy Resin Flame Retardancy: MP Achieves LOI 34.5% and UL-94 V-0 at 30% Loading

In epoxy resin composites, melamine phosphate (MP) functions as both a hardener and a flame retardant. The limiting oxygen index (LOI) increases consistently with MP content. At 30 wt% MP loading, the epoxy composite achieves an LOI of 34.5% and attains a UL-94 V-0 rating [1]. This demonstrates that MP alone can impart self-extinguishing properties to epoxy matrices without requiring additional synergists at this loading level.

Epoxy Resin Limiting Oxygen Index UL-94 Vertical Burning

Procurement-Driven Application Scenarios for 1,3,5-Triazine-2,4,6-triamine, Phosphate (CAS 218768-84-4) Based on Quantified Performance Evidence


Glass-Fiber-Reinforced Polyamide 6 and 66 (PA6/PA66) for Electrical Connectors and Automotive Under-Hood Components

MPP is the flame retardant of choice for glass-fiber-reinforced PA6 and PA66 due to its decomposition temperature of ≥360°C, which exceeds the 280–320°C processing window of these engineering thermoplastics [1]. Unlike melamine cyanurate (310°C), MPP does not undergo premature degradation, outgassing, or mold corrosion during extrusion and injection molding . Commercial grades of MPP are specifically engineered for PA66 to achieve UL-94 V-0 ratings, meeting stringent electrical safety standards (IEC 60695-11-10) for connectors, circuit breakers, and relay housings .

Intumescent Flame-Retardant Polypropylene (PP) for Building Insulation, Cable Sheathing, and Automotive Interior Parts

In polypropylene systems, MPP serves as an effective acid and gas source within intumescent flame retardant (IFR) formulations. Evidence shows that MPP-based IFR systems at 20 wt% loading achieve UL-94 V-0 ratings and raise LOI from 17.2% to 27.8%, representing a 62% relative improvement [1]. These formulations are particularly suitable for applications requiring both fire safety and water resistance, as covalently bonded MPP systems retain V-0 ratings even after 168 hours of hydrothermal aging at 70°C .

Flame-Retardant Rigid Polyurethane Foam (PUF) for Building Insulation Panels with Prioritized Fire Safety Over Mechanical Properties

For rigid polyurethane foam applications where fire performance takes precedence over mechanical strength and dimensional stability, MPP is the preferred melamine derivative. Direct comparative data in water-blown PUF demonstrate that MPP-filled foams exhibit superior flame retardant properties compared to MC-filled foams, as measured by cone calorimetry and LOI [1]. This makes MPP the appropriate selection for insulation panels, spray foams, and construction materials where building code fire safety compliance is the overriding specification requirement.

Flame-Retardant Epoxy Resin Composites for Electronics Encapsulation and Printed Circuit Board Laminates

MP functions effectively as both a hardener and a flame retardant in epoxy resin systems. At a loading of 30 wt%, MP-modified epoxy achieves an LOI of 34.5% and UL-94 V-0 rating [1]. This single-additive approach simplifies formulation complexity while meeting the flame retardancy requirements for electronics encapsulation, potting compounds, and FR-4 laminate alternatives in printed circuit board applications where halogen-free compositions are increasingly mandated by RoHS and WEEE directives.

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